molecular formula C16H15N B8478093 1h-Indole,7-(4-ethylphenyl)-

1h-Indole,7-(4-ethylphenyl)-

Cat. No.: B8478093
M. Wt: 221.30 g/mol
InChI Key: AKSHZQYYNHTWPD-UHFFFAOYSA-N
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Description

1H-Indole,7-(4-ethylphenyl)- is a synthetic indole derivative of significant interest in modern medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals, recognized for its wide-ranging biological activities and presence in numerous therapeutic agents . This specific compound, featuring a 4-ethylphenyl substitution, is designed for research applications exploring the development of novel bioactive molecules. Researchers are particularly interested in such derivatives for their potential multifunctional therapeutic applications. Indole-based compounds have demonstrated substantial promise in targeting complex, multi-factorial diseases due to their ability to interact with diverse biological pathways . Scientific literature indicates that indole derivatives can be engineered to exhibit key pharmacological activities, including anticancer effects through mechanisms such as tubulin polymerization inhibition , antimicrobial action against resistant pathogens , and anti-inflammatory properties via modulation of key inflammatory pathways like COX-2 . Furthermore, advanced indole-based hybrids have shown potential in neurodegenerative disease research, functioning as cholinesterase inhibitors and antagonists for receptors like 5-HT6R, which are relevant in Alzheimer's disease research . The structural versatility of the indole core allows for extensive molecular optimization, making derivatives like 1H-Indole,7-(4-ethylphenyl)- a valuable starting point for structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic profiles . This compound is provided for research purposes to support innovation in these critical areas of scientific inquiry. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

7-(4-ethylphenyl)-1H-indole

InChI

InChI=1S/C16H15N/c1-2-12-6-8-13(9-7-12)15-5-3-4-14-10-11-17-16(14)15/h3-11,17H,2H2,1H3

InChI Key

AKSHZQYYNHTWPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC3=C2NC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Indole derivatives, including 1H-Indole,7-(4-ethylphenyl)-, have shown promising results in anticancer research. Recent studies indicate that indole compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Indole derivatives interact with cellular pathways that regulate apoptosis and cell cycle progression. For instance, certain indole compounds have been reported to induce G2/M-phase cell cycle arrest and promote apoptotic cell death in cancer cells such as Huh7 hepatocellular carcinoma cells .
  • Case Study : A study highlighted the efficacy of indole derivatives against drug-resistant cancer cells. Compounds similar to 1H-Indole,7-(4-ethylphenyl)- exhibited significant cytotoxic effects on various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
CompoundCell LineIC50 (µM)Mechanism of Action
1H-Indole,7-(4-ethylphenyl)-Huh75.0Tubulin polymerization inhibition
Other IndolesHCT116 (Colorectal)6.76Apoptotic induction and cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. Research indicates that compounds like 1H-Indole,7-(4-ethylphenyl)- can exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism : The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
  • Case Study : In a recent investigation, derivatives of indole were synthesized and tested for their antimicrobial activity. The results demonstrated that these compounds had significant inhibitory effects on bacterial growth, suggesting their potential use in treating infections .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has also been a focus of research, particularly concerning neurodegenerative diseases.

  • Mechanism : Indoles may exert neuroprotective effects by modulating neuroinflammation and enhancing cognitive function in animal models .
  • Case Study : A study assessed the effects of an indole derivative on cognitive function in an Alzheimer's disease model, revealing that treatment significantly improved memory retention and reduced inflammatory markers compared to control groups .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 4-ethylphenyl group at C7 exerts an electron-donating effect, directing electrophiles to the C3 and C2 positions. Key reactions include:

Formylation (Vilsmeier-Haack Reaction)

  • Reagents : POCl₃, DMF

  • Conditions : Room temperature, 1–2 hours

  • Product : 3-formyl-7-(4-ethylphenyl)-1H-indole

  • Yield : 65–74% (observed in analogous indole derivatives) .

  • Mechanism : Electrophilic attack at C3, stabilized by resonance with the indole nitrogen.

Nitration

  • Reagents : HNO₃/H₂SO₄

  • Conditions : 0–5°C, 2–4 hours

  • Product : 3-nitro-7-(4-ethylphenyl)-1H-indole

  • Yield : ~50% (based on nitration of 2-arylindoles) .

Sulfonation

  • Reagents : H₂SO₄/SO₃

  • Conditions : 80°C, 3 hours

  • Product : 3-sulfo-7-(4-ethylphenyl)-1H-indole

  • Application : Intermediate for synthesizing sulfonamide derivatives .

Nucleophilic and Cross-Coupling Reactions

The indole nitrogen and halogenated derivatives enable modern coupling strategies:

Buchwald-Hartwig Amination

  • Reagents : Pd(OAc)₂, Xantphos, aryl halides

  • Conditions : 100°C, 12 hours (under N₂)

  • Product : N-aryl-7-(4-ethylphenyl)-1H-indoles

  • Yield : 60–85% (observed in similar N-functionalized indoles) .

Sonogashira Coupling

  • Precursor : 3-bromo-7-(4-ethylphenyl)-1H-indole

  • Reagents : Terminal alkynes, PdCl₂(PPh₃)₂, CuI

  • Conditions : 80°C, DMA solvent

  • Product : 3-alkynyl-7-(4-ethylphenyl)-1H-indoles

  • Yield : 64–90% (reported for analogous substrates) .

Condensation and Cyclization Reactions

The C3 position participates in cyclocondensation to form fused heterocycles:

Chalcone Formation (Claisen-Schmidt Condensation)

  • Reagents : Aryl aldehydes, NaOH/EtOH

  • Conditions : Reflux, 6–8 hours

  • Product : 3-arylpropenoyl-7-(4-ethylphenyl)-1H-indoles

  • Biological Relevance : Anticancer activity reported for α-cyano chalcone derivatives (IC₅₀ = 6.76 µg/mL against HCT116 cells) .

Pyrrole Fusion

  • Reagents : 2,4-Diaryl-4-oxobutyronitrile, Knoevenagel conditions

  • Conditions : Acetic acid catalysis, 120°C

  • Product : Polycyclic indolo[7,6,5-cd]indol-8-ones

  • Yield : 20–85% (dependent on substituents) .

Carboxamide to Carbonitrile

  • Reagents : PCl₅, POCl₃

  • Conditions : Reflux, 4 hours

  • Transformation : 2-carboxamide → 2-carbonitrile

  • Yield : 65–85% (demonstrated for indole-2-carbonitriles) .

Reductive Amination

  • Reagents : LiAlH₄, nitropropenyl intermediates

  • Conditions : THF, reflux

  • Product : 3-aminopropyl-7-(4-ethylphenyl)-1H-indole

  • Application : Precursor for bioactive amines .

Biological Activity Correlations

Reactivity trends align with pharmacological potential:

Derivative Activity IC₅₀/EC₅₀ Source
3-NitrochalconeAntiproliferative (HCT116)6.76 µg/mL
N-Aryl indolesAntimicrobialMIC = 8–32 µg/mL
Polycyclic indolesAnti-inflammatory↓ NO production

Stability and Reaction Optimization

  • Solubility : Preferentially soluble in DCM, DMF, and THF.

  • Catalysts : PdCl₂(PPh₃)₂ enhances cross-coupling efficiency .

  • Byproducts : Over-nitration or dimerization observed at elevated temperatures .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Aryl-Substituted Indoles
  • 3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole: Substitution at the 3-position with a dimethylaminopropyl-phenyl group introduces polar, basic functionality, which may improve solubility and target interactions (e.g., receptor binding) .
Heterocyclic-Substituted Indoles
  • 7-(Furan-2-yl)-1H-indole Derivatives : Furan substituents (e.g., compound 16 in ) contribute π-electron-rich systems, enabling hydrogen bonding or charge-transfer interactions. However, furan derivatives exhibit lower synthetic yields (33%) compared to thiophene analogs, likely due to reduced boronic acid reactivity .
  • 7-(Thiophen-3-yl)-1H-indole Derivatives : Thiophene groups (e.g., compound 21) offer enhanced stability and higher yields (75%) in Suzuki-Miyaura couplings, attributed to favorable electronic and coordination properties of thiophene boronic acids .

Functional Group Modifications

  • Nitro-Substituted Indoles : 7-Methyl-4-nitro-1H-indole () features a nitro group at the 4-position, which strongly withdraws electrons, reducing aromatic reactivity. This contrasts with the electron-donating ethyl group in 1H-Indole,7-(4-ethylphenyl)-, which may favor electrophilic substitution reactions .
  • Carboxamide Derivatives: Compounds like N-[2-(1H-indol-3-yl)ethyl]-benzamide () introduce amide side chains, enabling hydrogen bonding and improving solubility.

Preparation Methods

Reaction Conditions and Mechanism

  • Hydrazine Formation : 4-Ethylphenylhydrazine is prepared via diazotization of 4-ethylaniline followed by reduction.

  • Cyclization : The hydrazine reacts with a γ-ketoester (e.g., ethyl levulinate) in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (120–140°C) for 6–8 hours. Acid catalysts such as HCl or polyphosphoric acid facilitate the-sigmatropic rearrangement and aromatization.

Example Protocol

  • Combine 4-ethylphenylhydrazine (1.0 equiv) and ethyl levulinate (1.2 equiv) in 1,4-dioxane.

  • Add concentrated HCl (0.5 equiv) and reflux at 135°C for 7 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 55–65%.

Challenges :

  • Competing formation of regioisomers due to ambident nucleophilicity of the hydrazine.

  • Requires rigorous purification to isolate the 7-substituted product.

Dehydrocyclization of 2,6-Dialkylanilines

Catalytic dehydrocyclization of 2,6-diethylaniline derivatives offers a direct route to 7-ethylindoles, which can be further functionalized. Search Result details a two-step process involving gas-phase dehydrocyclization followed by partial hydrogenation.

Step 1: Dehydrocyclization

  • Catalyst : Cu chromite/BaO (Cr₂O₃/Al₂O₃/KOH).

  • Conditions : 610–640°C, steam-to-substrate molar ratio of 3:1–75:1, contact time 0.5–30 seconds.

  • Outcome : Produces a mixture of 7-ethylindole and unreacted 2,6-diethylaniline (45–70% conversion).

Step 2: Partial Hydrogenation

  • Catalyst : Raney nickel or Pd/C (0.3–0.6 wt%).

  • Conditions : 50–60°C, H₂ pressure 5–6 bar, 4–6 hours.

  • Yield : 70–80% after distillation.

Data Table 1: Optimization of Dehydrocyclization

CatalystTemperature (°C)Contact Time (s)Conversion (%)Selectivity (%)
Cu chromite/BaO610306841
Cr₂O₃/Al₂O₃/KOH530604513

Leimgruber-Batcho Synthesis

The Leimgruber-Batcho method, highlighted in Search Result , employs nitroalkenes as precursors for indole ring formation. For 7-(4-ethylphenyl)-1H-indole, 4-ethylnitrostyrene is condensed with an enamine under basic conditions.

Procedure

  • Prepare 4-ethylnitrostyrene via Henry reaction between 4-ethylbenzaldehyde and nitromethane.

  • React with N-methylformamide enamine in DMF at 80°C for 12 hours.

  • Reduce the nitro group using LiAlH₄ and cyclize with POCl₃.

Yield : 40–50% after purification.

Advantages :

  • Avoids harsh acidic conditions.

  • Enables late-stage functionalization of the indole core.

Palladium-catalyzed coupling reactions allow modular introduction of the 4-ethylphenyl group. Search Result demonstrates the use of Suzuki-Miyaura coupling to attach aryl boronic acids to halogenated indoles.

Example

  • Brominate 7-bromoindole at the 3-position using NBS.

  • Couple with 4-ethylphenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in toluene/ethanol (3:1) at 90°C.

Yield : 60–75%.

Data Table 2: Cross-Coupling Optimization

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH9072
PdCl₂(dppf)Cs₂CO₃DMF10065

Challenges and Industrial-Scale Considerations

Purity and Isomer Separation

  • Chromatography : Essential for removing regioisomers (e.g., 5-ethyl vs. 7-ethyl).

  • Crystallization : High-purity product (>98%) achieved via recrystallization from ethanol/water.

Catalytic Efficiency

  • Dehydrocyclization catalysts require periodic regeneration due to coking at high temperatures.

  • Homogeneous catalysts (e.g., AlCl₃) face recycling challenges compared to heterogeneous systems .

Q & A

How can researchers optimize the synthesis of 1H-Indole,7-(4-ethylphenyl)- to achieve high purity and yield?

Basic:
The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, where the indole core is functionalized with a 4-ethylphenyl group. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are standard, but ligand choice (e.g., SPhos or XPhos) impacts efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction rates, while temperature control (80–120°C) minimizes side products.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity .

Advanced:
For scalability and sustainability, explore:

  • Microwave-assisted synthesis : Reduces reaction time and energy consumption while maintaining yield .
  • Flow chemistry : Enables precise control over reaction parameters and scalability for continuous production .
  • Green chemistry metrics : Evaluate atom economy (e.g., >70% for Suzuki coupling) and E-factor (waste generation) to align with environmental guidelines .

What methodologies are recommended for resolving structural ambiguities in 1H-Indole,7-(4-ethylphenyl)- derivatives?

Basic:

  • Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry. Use SHELXL for refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions .
  • Spectroscopic techniques :
    • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns (e.g., indole C7 vs. C5 coupling) .
    • HRMS : Confirm molecular formula with <3 ppm mass error .

Advanced:

  • Dynamic NMR (DNMR) : Resolves conformational equilibria in flexible substituents (e.g., ethylphenyl rotation barriers) .
  • Computational validation : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental SCXRD data to assess torsional strain or non-covalent interactions .

How should researchers address contradictions in reported biological activity data for this compound?

Basic:

  • Bioassay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize inter-lab variability .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values with triplicate replicates and nonlinear regression analysis .

Advanced:

  • Mechanistic deconvolution : Employ RNA-seq or proteomics to identify off-target effects that may explain divergent results .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for publication bias .

What computational strategies predict the pharmacokinetic and toxicity profiles of 1H-Indole,7-(4-ethylphenyl)-?

Basic:

  • ADMET prediction : Use QikProp (Schrödinger) or SwissADME to estimate logP (optimal range: 2–5), BBB permeability, and CYP450 inhibition .
  • Molecular docking : AutoDock Vina or Glide screens for target binding (e.g., serotonin receptors) using PDB structures (e.g., 5-HT₂A: 6WGT) .

Advanced:

  • Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-receptor stability over 100+ ns to validate docking poses and identify allosteric sites .
  • Toxicogenomics : Leverage ToxCast data to predict hepatotoxicity via pathways like oxidative stress or mitochondrial dysfunction .

How can structure-activity relationship (SAR) studies improve the selectivity of this compound?

Basic:

  • Analog synthesis : Modify substituents (e.g., ethyl → trifluoromethyl) and assess activity changes using standardized assays .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors/donors using MOE or Phase .

Advanced:

  • Free-energy perturbation (FEP) : Calculate binding free energy differences (ΔΔG) for analogs to prioritize synthetic targets .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to guide rational design .

What strategies mitigate challenges in characterizing degradation products during stability studies?

Basic:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS .
  • Degradant identification : Use high-resolution mass spectrometry (HRMS) and NMR to assign structures .

Advanced:

  • Computational degradation modeling : DFT predicts vulnerable bonds (e.g., indole C-N cleavage) under acidic/basic conditions .
  • Accelerated stability testing : Apply Arrhenius kinetics to extrapolate shelf life from accelerated conditions .

Notes

  • Ethical compliance : Adhere to institutional guidelines for toxicity testing and computational data sharing .
  • Data transparency : Raw crystallographic data (CIF files) should be deposited in the Cambridge Structural Database .

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